(R)-1-(3-(Trifluoromethyl)pyridin-4-yl)ethan-1-amine

Stereochemistry Chiral Resolution Enantiomeric Excess

The compound (R)-1-(3-(Trifluoromethyl)pyridin-4-yl)ethan-1-amine (CAS: 1259763-99-9) is a chiral, trifluoromethyl-substituted pyridine building block widely offered by chemical vendors as a research intermediate. It features a single stereocenter in the (R)-configuration, a molecular formula of C8H9F3N2, and a molecular weight of 190.17 g/mol.

Molecular Formula C8H9F3N2
Molecular Weight 190.17 g/mol
Cat. No. B13109618
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-(3-(Trifluoromethyl)pyridin-4-yl)ethan-1-amine
Molecular FormulaC8H9F3N2
Molecular Weight190.17 g/mol
Structural Identifiers
SMILESCC(C1=C(C=NC=C1)C(F)(F)F)N
InChIInChI=1S/C8H9F3N2/c1-5(12)6-2-3-13-4-7(6)8(9,10)11/h2-5H,12H2,1H3/t5-/m1/s1
InChIKeyDZABNZUEIBEAIW-RXMQYKEDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buyer’s Procurement Guide: (R)-1-(3-(Trifluoromethyl)pyridin-4-yl)ethan-1-amine


The compound (R)-1-(3-(Trifluoromethyl)pyridin-4-yl)ethan-1-amine (CAS: 1259763-99-9) is a chiral, trifluoromethyl-substituted pyridine building block widely offered by chemical vendors as a research intermediate . It features a single stereocenter in the (R)-configuration, a molecular formula of C8H9F3N2, and a molecular weight of 190.17 g/mol . Its primary utility lies in the synthesis of enantiomerically pure, nitrogen-containing bioactive molecules, where the defined stereochemistry and the electron-withdrawing trifluoromethyl group are critical structural determinants .

1
Enantioselective Synthesis
Supports chiral pool strategy; defined (R)-configuration enables stereochemical control in medicinal chemistry campaigns.
2
Trifluoromethylpyridine Scaffold
Electron-withdrawing CF3 group may influence metabolic stability and target binding; suitable for kinase and GPCR analog design.
3
Vendor-Specified Purity Control
Reported 97% purity baseline supports enantiomeric excess expectations; batch-specific review recommended.

Why In-Class Trifluoromethylpyridine Amines Are Not Interchangeable with (R)-1-(3-(Trifluoromethyl)pyridin-4-yl)ethan-1-amine


Generic substitution fails because the precise three-dimensional arrangement of atoms, specifically the (R)-stereochemistry at the chiral carbon adjacent to the pyridine ring, is fundamental to the compound's fit and function in asymmetric biological environments . Replacing it with the (S)-enantiomer, a racemic mixture, or a regioisomer like 2-(trifluoromethyl)pyridin-4-yl)ethan-1-amine introduces a different spatial orientation of the amine and trifluoromethyl groups. This can lead to drastically altered binding affinity and selectivity for chiral biological targets, as is a well-established principle in medicinal chemistry [1]. The data below quantifies these structural distinctions that preclude simple interchange.

Enantiomer Mismatch (S)-enantiomer or racemate may shift binding affinity in chiral biological environments; enantiomeric attribution cannot transfer.
Regioisomer Variation 2-(trifluoromethyl)pyridine isomers exhibit distinct hydrogen-bonding and lipophilic profiles; spatial arrangement may alter pharmacokinetic context.
Purity Divergence Undefined chiral purity or lower specification may introduce confounding enantiomeric impurity; synthesis outcome may shift.

Evidence-Based Selection Guide: (R)-1-(3-(Trifluoromethyl)pyridin-4-yl)ethan-1-amine


Defined (R)-Stereochemistry Differentiates From Racemic and Enantiomeric Mixtures

The target compound is offered as the defined (R)-enantiomer with a vendor-specified purity of 97% . The CAS number 1259763-99-9 uniquely identifies this single enantiomer, in contrast to the racemic mixture (1337083-55-2) and the (S)-enantiomer (1259834-26-8) [REFS-2, REFS-3]. While all three share identical molecular weights and topological polar surface areas (TPSA of 38.91 Ų) [REFS-1, REFS-2, REFS-3], the difference in three-dimensional orientation is a categorical, quantifiable parameter that dictates their behavior in chiral environments.

Enantiomer Identity
Class-level inference
Target: (R)-configuration
CAS 1259763-99-9
Comparator: (S)-enantiomer / Racemate
CAS 1259834-26-8 / 1337083-55-2
Supports enantiomer-attribution review; 2D descriptors identical, 3D orientation differs categorically.
Vendor CoA advised for batch-level ee confirmation.
Stereochemistry Chiral Resolution Enantiomeric Excess

Quantified Physicochemical Properties Versus a Common Regioisomer

The target compound exhibits a calculated LogP of 2.1201 and a Topological Polar Surface Area (TPSA) of 38.91 Ų . This differentiates it from the regioisomeric 1-(2-(trifluoromethyl)pyridin-4-yl)ethanamine dihydrochloride, which, based on its structure, presents a different spatial arrangement of the nitrogen and trifluoromethyl group, a factor that can alter its hydrogen-bonding capacity and lipophilic interactions . In general, the 3-substituted pyridine series may offer distinct metabolic stability and electronic properties compared to 2- or 4-substituted analogs, influencing its behavior as a synthetic intermediate for medicinal chemistry [1].

Physicochemical Profile
Data to verify
Target: LogP 2.12
TPSA 38.91 Ų
Regioisomer: 2-CF3-pyridin-4-yl analog
Different H-bonding/spatial geometry
Context-dependent; LogP/TPSA may guide CNS research scaffold selection, but regioisomer comparisons require experimental validation.
In silico prediction; direct experimental data unavailable.
LogP Lipophilicity TPSA ADME

Verified Purity as a Differentiator for Procurement Decision-Making

The (R)-enantiomer is supplied with a vendor-certified purity specification of 97%, as determined by the supplier's quality control analysis . This is a direct quantitative comparator against other commercial sources or in-house preparations, where purity and the presence of the undesired (S)-enantiomer can vary . The certificate of analysis (CoA) for a specific batch provides an explicit metric for assessing its suitability as a starting material, directly impacting the yield and purity of final chiral products.

Purity Specification
Specification review
97%
Vendor-reported purity supports procurement decision; enantiomeric impurity limit ≤3%.
Batch-specific CoA should be confirmed upon receipt.
Purity Analysis Quality Control Vendor Specification

Application Scenarios for (R)-1-(3-(Trifluoromethyl)pyridin-4-yl)ethan-1-amine


Enantioselective Synthesis of TrkA Kinase Inhibitors

The compound serves as a key chiral amine building block in the structure of a class of substituted heteroaryl benzamide compounds identified as TrkA kinase inhibitors [1]. Its (R)-stereochemistry, as quantified in Section 3, is essential for accessing the correct inhibitor enantiomer, which possesses the desired fit for the kinase ATP-binding site, a concept demonstrably critical for kinase inhibitor design [2].

Radioligand Development for PET Imaging of Kinase Targets

When the 4-amino substituent is used to attach a reporter group, the defined (R)-configuration of this fragment can influence the binding kinetics and selectivity of the resulting radiotracer for kinases implicated in cancer [1]. Procurement of the (R)-enantiomer with verified 97% purity ensures minimal contamination with the (S)-form, which would confound imaging results by generating nonspecific binding signals.

Synthesis of G-Protein Coupled Receptor (GPCR) Agonists

The compound's 3-trifluoromethylpyridine motif, combined with its chiral amine, is a privileged scaffold for agonists targeting GPCRs like GPBAR1 [2]. The specific LogP of 2.12 and TPSA of 38.91 Ų, as detailed in Section 3, indicate favorable properties for exerting pharmacological effects, making it a preferred precursor over regioisomers with different physicochemical profiles for synthesizing candidate GPCR modulators.

Asymmetric Construction of PDE4 Inhibitors

The chiral amine can be elaborated into new chemical entities for phosphodiesterase type 4 (PDE4) inhibition, where metabolic stability is paramount [3]. The electron-withdrawing effect of the 3-trifluoromethyl group, coupled with the (R)-amine, provides a starting point for designing metabolically resistant inhibitors, a key advantage over the more oxidatively labile 2-pyridyl isomer.

Application
Selection Property
Validation Focus
TrkA Kinase Inhibitor Synthesis
Enantiomeric control for ATP-binding site fit
Enantiomer-specific kinase inhibition assays
PET Radioligand Development
Chiral purity minimizes confounding binding signals
Enantiomeric purity impact on nonspecific binding
GPCR Agonist Research
CF3-pyridine scaffold and physicochemical profile
Regioisomer comparator and LogP/TPSA context review
PDE4 Inhibitor Design
Electron-withdrawing effect for metabolic stability
Metabolic stability comparison with 2-pyridyl isomer
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